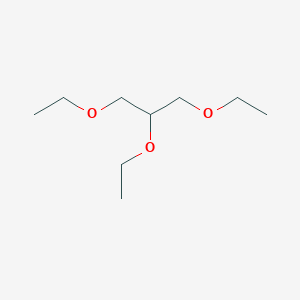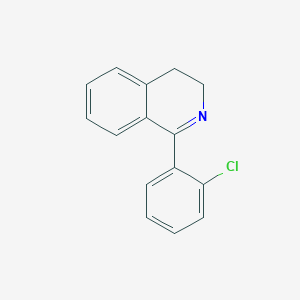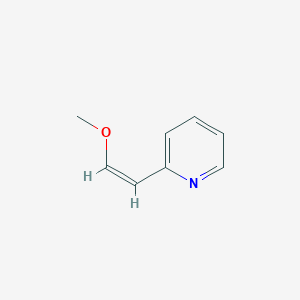
(Z)-2-(2-methoxyvinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2-methoxyvinyl)pyridine, commonly known as MVE-2, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridine derivative that belongs to the class of heterocyclic compounds. MVE-2 has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
MVE-2 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MVE-2 has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, MVE-2 has been found to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Mecanismo De Acción
The mechanism of action of MVE-2 is not fully understood. However, it is believed that MVE-2 exerts its biological effects by modulating various signaling pathways. For example, MVE-2 has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. MVE-2 has also been shown to activate the p38 MAPK signaling pathway, which is involved in the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
MVE-2 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. MVE-2 has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MVE-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MVE-2 is also soluble in various organic solvents, which makes it suitable for use in various assays. However, MVE-2 has some limitations as well. It has low water solubility, which limits its use in aqueous-based assays. Additionally, MVE-2 has not been extensively studied for its toxicity and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on MVE-2. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to study the structure-activity relationship of MVE-2 to identify more potent and selective analogs. Additionally, the toxicity and pharmacokinetic properties of MVE-2 need to be further explored to assess its suitability as a drug candidate.
Conclusion:
In conclusion, MVE-2 is a pyridine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action of MVE-2 is not fully understood, but it is believed to modulate various signaling pathways. MVE-2 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on MVE-2, including its potential as a therapeutic agent and the exploration of its toxicity and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of MVE-2 involves the reaction of 2-methoxyacrolein with pyridine in the presence of a catalyst. The reaction yields MVE-2 as a yellowish liquid with a melting point of 5-7°C and a boiling point of 120-122°C. The purity of MVE-2 can be determined by using various analytical techniques such as HPLC, NMR, and GC-MS.
Propiedades
Número CAS |
174620-94-1 |
|---|---|
Nombre del producto |
(Z)-2-(2-methoxyvinyl)pyridine |
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
2-[(Z)-2-methoxyethenyl]pyridine |
InChI |
InChI=1S/C8H9NO/c1-10-7-5-8-4-2-3-6-9-8/h2-7H,1H3/b7-5- |
Clave InChI |
HEHQKYHXVGMRNJ-ALCCZGGFSA-N |
SMILES isomérico |
CO/C=C\C1=CC=CC=N1 |
SMILES |
COC=CC1=CC=CC=N1 |
SMILES canónico |
COC=CC1=CC=CC=N1 |
Sinónimos |
Pyridine,2-[(1Z)-2-methoxyethenyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
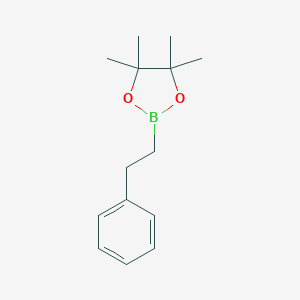
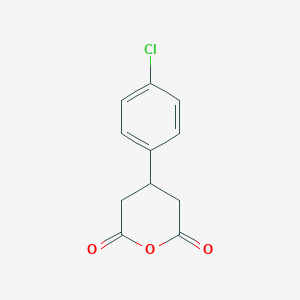
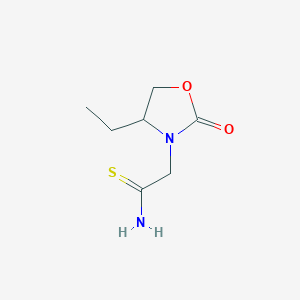
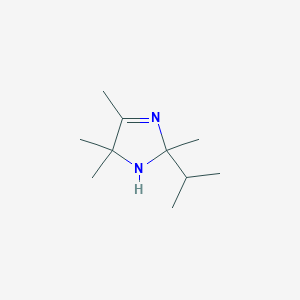
![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
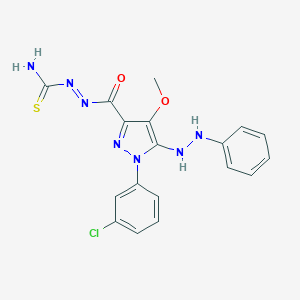
![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
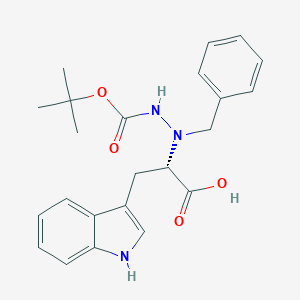
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
